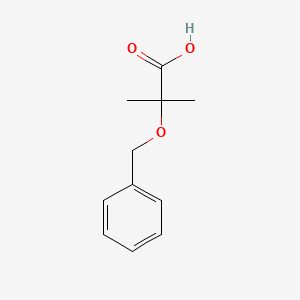

2-(Benzyloxy)-2-methylpropanoic acid

描述

Structural Classification and Fundamental Characteristics within Organic Acids

2-(Benzyloxy)-2-methylpropanoic acid, with the chemical formula C₁₁H₁₄O₃, is classified as a carboxylic acid. The core of its structure is a propanoic acid backbone, which is a three-carbon aliphatic carboxylic acid. What distinguishes this molecule is the substitution at the α-carbon (the carbon atom adjacent to the carboxyl group). This carbon is tertiary, being bonded to a methyl group, the carboxyl group, and a benzyloxy group.

The presence of the benzyloxy group (-OCH₂C₆H₅) introduces an ether linkage and an aromatic phenyl ring. This combination of a carboxylic acid, a tertiary α-carbon, and a benzyloxy group imparts specific chemical properties to the molecule. The carboxylic acid moiety provides the characteristic acidity and allows for a range of reactions typical of this functional group, such as esterification and amide bond formation. The steric hindrance provided by the two methyl groups and the bulky benzyloxy group at the α-position can influence the reactivity of the carboxyl group.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 87122-87-0 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Carboxylic Acid, Ether, Aromatic Ring |

Strategic Significance as a Synthetic Intermediate and Building Block in Chemical Synthesis

The strategic importance of this compound in organic synthesis lies primarily in its role as a versatile synthetic intermediate and a chiral building block. The benzyloxy group often serves as a protecting group for the α-hydroxyl functionality of α-hydroxy acids. The benzyl (B1604629) group is relatively stable under a variety of reaction conditions but can be selectively removed under specific conditions, such as catalytic hydrogenation. This protective strategy is crucial in multi-step syntheses where the reactivity of a hydroxyl group needs to be masked while other transformations are carried out on the molecule.

Furthermore, the structural motif of an α-alkoxy-α-methylpropanoic acid is found in various biologically active molecules and natural products. Therefore, this compound and its derivatives are valuable precursors for the synthesis of more complex molecular architectures. For instance, related benzyloxy-functionalized propanoic acid derivatives are utilized as key intermediates in the synthesis of pharmaceuticals. A notable example is the use of a similar compound, (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropanoic acid, as a crucial side chain precursor in the synthesis of the anticancer drug docetaxel.

The synthesis of various chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, with some demonstrating significant antibacterial activity. nih.gov In these syntheses, a benzyloxy-containing propanoic acid derivative is a key starting material, highlighting the importance of this class of compounds in medicinal chemistry research. nih.gov

Historical Context of Benzyloxy-Functionalized Propanoic Acid Derivatives in Research

The use of the benzyl group as a protecting group for alcohols and carboxylic acids has a long history in organic synthesis, dating back to the early 20th century. The development of this protective strategy was a significant milestone, enabling chemists to undertake the synthesis of complex, polyfunctional molecules with greater control and efficiency.

Aryl propionic acid derivatives, a broader class to which benzyloxy-functionalized propanoic acids belong, gained prominence in the mid-20th century with the discovery of their anti-inflammatory properties. orientjchem.org This led to extensive research into the synthesis and biological activities of a wide array of substituted propanoic acid derivatives.

While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, the foundational work on benzyl ethers and esters as protecting groups laid the groundwork for its eventual use. organic-chemistry.org The strategic application of benzyloxy-functionalized building blocks in the synthesis of complex targets, particularly in the pharmaceutical industry, has solidified their importance in modern organic chemistry. The synthesis of chiral α-benzyloxy propionic acid derivatives, for example, has been a subject of interest for creating enantiomerically pure compounds for various applications. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFBQEOUPVFUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462965 | |

| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87122-87-0 | |

| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 2 Methylpropanoic Acid

Direct Synthetic Pathways to the 2-(Benzyloxy)-2-methylpropanoic Acid Core

The most common and direct approaches to synthesizing this compound involve a two-step sequence: the formation of a benzyl (B1604629) ether from a precursor containing a hydroxyl group, followed by the hydrolysis of an ester to yield the final carboxylic acid.

A primary and widely employed method for constructing the this compound core is through the O-benzylation of a 2-hydroxy-2-methylpropanoic acid ester, such as methyl 2-hydroxy-2-methylpropanoate (methyl 2-hydroxyisobutyrate). This transformation is typically achieved via the Williamson ether synthesis, a well-established method for forming ethers. google.com

In this reaction, the hydroxyl group of the precursor is deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then attacks a benzylating agent, most commonly a benzyl halide like benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases used in this context include sodium hydride (NaH) and, more recently, sodium tert-amylate. google.com

The general scheme for this etherification is as follows: Deprotonation: R-OH + Base → R-O⁻ + [Base-H]⁺ (where R-OH is the 2-hydroxy-2-methylpropanoate)

SN2 Substitution: R-O⁻ + Bn-X → R-O-Bn + X⁻ (where Bn-X is the benzyl halide)

This method is effective due to the high reactivity of primary benzyl halides in SN2 reactions, which generally leads to good yields of the desired benzyl ether intermediate.

Following the successful benzylation of the hydroxyl group, the resulting ester intermediate, methyl 2-(benzyloxy)-2-methylpropanoate, must be converted to the final carboxylic acid. This is typically accomplished through hydrolysis of the ester functional group.

Alkaline hydrolysis (saponification) is the most common method employed for this step. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system. The reaction mixture is often heated to reflux to ensure complete conversion. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound. google.com

A typical procedure involves refluxing the ester with an aqueous solution of sodium hydroxide for a specified period, followed by cooling and acidification to a pH of 1-2. google.com The final product can then be extracted into an organic solvent and isolated. This hydrolysis step is generally high-yielding and provides a straightforward route to the desired carboxylic acid.

The choice of reagents and reaction conditions plays a pivotal role in the efficiency and safety of the synthesis of this compound. One notable approach involves the use of sodium tert-amylate as the base in the initial etherification step. google.com This alkoxide is favored in certain industrial applications due to its high reactivity and safety profile compared to alternatives like sodium hydride, which can generate flammable hydrogen gas. google.com

Alternative and Complementary Synthetic Routes

While the benzylation of a pre-existing 2-hydroxy-2-methylpropanoate core followed by hydrolysis is the most direct route, alternative strategies offer different approaches to the target molecule. One such complementary method involves the alkylation of a phenol (B47542) derivative with a 2-bromo-2-methylpropanoate (B8525525) ester. Although this is more commonly used for synthesizing phenoxy-propanoic acids, a similar principle could be envisioned where a benzyl alkoxide acts as the nucleophile attacking the 2-bromo-2-methylpropanoate.

Another potential alternative route could involve the oxidation of a precursor molecule. For instance, the corresponding primary alcohol, 2-(benzyloxy)-2-methylpropan-1-ol, could be oxidized to the carboxylic acid. This would require the initial synthesis of the alcohol, for example, by the benzylation of 2-methylpropane-1,2-diol (B142230) followed by selective oxidation of the primary alcohol. While theoretically plausible, this route is less direct and may involve challenges in achieving selective oxidation without affecting the benzyl ether linkage.

A further synthetic strategy could start from 2-bromo-2-methylpropanoic acid. This precursor could be reacted with a benzyl alkoxide, such as sodium benzylate, in a nucleophilic substitution reaction to directly form the target molecule. This approach would have the advantage of being a more convergent synthesis, potentially reducing the number of steps compared to the esterification-hydrolysis sequence. However, the reactivity of the tertiary alpha-bromo acid would need to be carefully managed to avoid elimination side reactions.

Stereochemical Considerations and Applications in Asymmetric Synthesis

Achirality of the 2-Position in 2-(Benzyloxy)-2-methylpropanoic Acid and its Chemical Implications

The carbon atom at the 2-position of the this compound molecule, which has the structure (CH₃)₂C(OCH₂Ph)COOH, is achiral. A carbon atom is considered a chiral center when it is bonded to four different substituent groups. In this case, the C2 carbon is bonded to a carboxyl group (-COOH), a benzyloxy group (-OCH₂Ph), and two identical methyl groups (-CH₃). The presence of two identical substituents means the molecule does not have a non-superimposable mirror image and is, therefore, achiral.

This lack of chirality at the alpha-carbon has significant chemical implications. Primarily, the compound does not exist as a pair of enantiomers and does not rotate plane-polarized light. Its synthesis is consequently more straightforward than that of its chiral analogues, as it does not require stereoselective methods to control the configuration at the C2 position.

However, the C2 carbon is a prochiral center. libretexts.orglumenlearning.com The two methyl groups are described as "enantiotopic" because the replacement of one of them with a different group would result in the formation of a chiral center. libretexts.org While these gem-dimethyl groups are chemically indistinguishable in an achiral environment, they can be differentiated by a chiral reagent or catalyst, a principle that forms the basis for the asymmetric synthesis of chiral derivatives. libretexts.orglibretexts.org

Asymmetric Synthesis of Chiral Analogues and Derivatives Originating from this compound

The prochiral nature of this compound makes it an excellent starting point for creating chiral molecules through reactions that differentiate between the two enantiotopic methyl groups.

The generation of a chiral center from the prochiral C2 position of this compound can be achieved through a process known as asymmetric desymmetrization. acs.orgrsc.org This strategy involves the selective functionalization of one of the two gem-dimethyl groups, leading to the formation of a new stereocenter with a high degree of enantioselectivity.

Recent advances in catalysis have provided powerful tools for such transformations. Transition-metal-catalyzed C(sp³)–H functionalization is a prominent methodology. acs.orgresearchgate.net In this approach, a chiral catalyst, often a palladium or rhodium complex, temporarily coordinates to a directing group within the substrate molecule. This directs the metal to activate a C-H bond on one of the methyl groups in a stereochemically controlled manner.

For instance, a derivative of this compound could be modified with a chiral directing group (an auxiliary) that positions a palladium catalyst to selectively perform an alkenylation on one of the methyl groups, yielding a chiral product with high enantiomeric excess (ee). acs.org This strategy effectively converts the achiral starting material into a valuable chiral building block.

Table 1: Methodologies for Asymmetric Desymmetrization of gem-Dimethyl Groups

| Catalytic System | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Chiral Pd(II) complexes | C(sp³)–H Alkenylation | Enantioselective formation of a new C-C bond on one methyl group. | acs.org |

| Chiral Rh(III) complexes | C(sp³)–H Amidation | Enantioselective formation of a C-N bond, leading to chiral β-amino alcohol precursors. | researchgate.net |

The quaternary carbon at the C2 position of this compound is sterically demanding due to the presence of two methyl groups and a bulky benzyloxy group. This steric hindrance can be exploited to control the stereochemical outcome of reactions at other positions within a molecule, a process known as diastereoselective control. nih.govacs.org

When a derivative of this compound is used in a reaction that creates a new chiral center, the bulky C2-substituents can block one face of the reacting center, forcing an incoming reagent to attack from the less hindered face. For example, if the carboxylic acid is converted into an ester with a chiral alcohol, and a subsequent reaction (e.g., an aldol (B89426) addition or alkylation) is performed on a part of the alcohol moiety, the 2-(benzyloxy)-2-methylpropanoyl group can influence the facial selectivity of the reaction, leading to a preference for one diastereomer over the other. acs.org This principle is fundamental in substrate-controlled asymmetric synthesis, where the existing structure of the molecule dictates the stereochemistry of newly formed chiral centers.

Utilization of this compound as a Chiral Auxiliary Precursor

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While this compound is itself achiral, its prochiral nature allows it to serve as a precursor for the synthesis of new chiral auxiliaries.

The transformation of this achiral acid into a chiral auxiliary involves the desymmetrization of the gem-dimethyl groups, as discussed previously. For example, an enantioselective hydroxylation of one methyl group would yield a chiral 2-(benzyloxy)-3-hydroxy-2-methylpropanoic acid. This new chiral molecule, possessing both a carboxyl group for attachment and a stereocenter with a hydroxyl group to direct reactions, has the potential to be used as a chiral auxiliary. Once attached to a new substrate, the stereocenter derived from the original acid could effectively control the stereoselectivity of subsequent transformations. scielo.org.mx This approach represents a sophisticated use of an achiral starting material to generate a tool for asymmetric synthesis.

Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 2 Methylpropanoic Acid

Steric Hindrance Effects on Nucleophilic Attack and Reaction Pathways

Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, plays a crucial role in the reactivity of 2-(benzyloxy)-2-methylpropanoic acid. The presence of bulky groups around a reactive center can impede the approach of reactants, thereby influencing reaction rates and pathways. chemrxiv.orglibretexts.org

The defining structural feature of this compound in terms of steric effects is the presence of two methyl groups on the carbon atom alpha to the carboxyl group (a gem-dimethyl group). This substitution pattern creates significant steric bulk around the carbonyl carbon of the carboxylic acid.

This steric congestion has a profound impact on reactions involving nucleophilic attack at the carbonyl carbon, such as esterification or amidation. The bulky gem-dimethyl group shields the electrophilic carbon atom, hindering the approach of nucleophiles. libretexts.orgncert.nic.in Consequently, reactions that proceed via nucleophilic acyl substitution may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) compared to less sterically hindered carboxylic acids. uomustansiriyah.edu.iq

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can also influence the conformation of the molecule, potentially bringing reactive centers closer together in intramolecular reactions or restricting bond rotation, which can alter reaction pathways. researchgate.net This effect can favor certain cyclization reactions, although its specific impact on the intermolecular reactivity of this compound is primarily manifested as steric hindrance.

Table 1: Influence of Steric Hindrance on Reaction Rates

| Reactant | Steric Hindrance | Relative Rate of Nucleophilic Attack |

|---|---|---|

| Formic Acid | Low | Fast |

| Acetic Acid | Moderate | Medium |

| This compound | High | Slow |

In mass spectrometry, the fragmentation of this compound would be expected to follow pathways dictated by the stability of the resulting fragments. The initial step is the ionization of the molecule to form a molecular ion, [M•]+. docbrown.info The fragmentation patterns of carboxylic acids, ethers, and molecules with benzylic groups provide a basis for predicting the mechanistic elucidation of its breakdown.

Key fragmentation pathways for the molecular ion of this compound would likely include:

Alpha-cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.

Loss of the carboxyl group as a •COOH radical (mass 45) or through decarboxylation (loss of CO2, mass 44).

Cleavage of the C-C bond between the carbonyl carbon and the gem-dimethyl substituted carbon.

Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) or a benzyl radical. This is a very common fragmentation pathway for benzyl-containing compounds. thieme-connect.de

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, other hydrogen rearrangement processes can occur. libretexts.orgmiamioh.edu

A plausible primary fragmentation step is the cleavage of the benzyl-oxygen bond, given the stability of the resulting benzyl cation. Another significant fragmentation would involve the loss of the carboxylic acid group.

Table 2: Predicted Key Mass Spectrometry Fragments of this compound

| m/z Value | Identity of Fragment | Plausible Origin |

|---|---|---|

| 194 | [C11H14O3]+• | Molecular Ion |

| 149 | [M - COOH]+ | Loss of the carboxylic acid group |

| 107 | [C7H7O]+ | Fragment containing the benzyloxy moiety |

| 91 | [C7H7]+ | Benzyl cation |

| 88 | [C4H8O2]+• | Fragment from cleavage of the benzyl-oxygen bond |

| 77 | [C6H5]+ | Phenyl cation from benzyl group |

| 43 | [C3H7]+ | Isopropyl cation |

Carboxylic Acid Functional Group Reactivity and Transformations

The carboxylic acid group is the primary site of reactivity for many transformations of this compound. It can undergo a variety of reactions typical of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, it can form an ester. This reaction, known as Fischer esterification, is an equilibrium process. athabascau.caquora.com Due to the steric hindrance at the α-carbon, this reaction may proceed more slowly than with unhindered carboxylic acids. athabascau.ca

Conversion to Acid Chlorides: Reaction with reagents like thionyl chloride (SOCl2) or oxalyl chloride would convert the carboxylic acid to the more reactive acyl chloride. This derivative can then be readily converted into esters, amides, and other carboxylic acid derivatives.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to a primary alcohol, yielding 2-(benzyloxy)-2-methyl-1-propanol.

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction, though it typically requires harsh conditions for simple carboxylic acids. quora.combartleby.com For 2-methylpropanoic acid, decarboxylation can be achieved by heating its sodium salt with soda lime. quora.com

A documented transformation involving this functional group is the hydrolysis of methyl 2-(benzyloxy)-2-methylpropanoate under alkaline conditions to yield this compound. google.com

Chemical Behavior of the Benzylic Ether Moiety

The benzyloxy group serves as a protecting group for the α-hydroxyl functionality of the parent 2-hydroxy-2-methylpropanoic acid. The reactivity of this ether is dominated by the susceptibility of the benzylic C-O bond to cleavage.

Hydrogenolysis: This is the most common method for cleaving benzyl ethers. The reaction is typically carried out with hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst. youtube.com This process is highly efficient and occurs under mild conditions, yielding 2-hydroxy-2-methylpropanoic acid and toluene (B28343) as a byproduct. acsgcipr.orgambeed.com This method is advantageous because it is generally chemoselective and does not affect many other functional groups. chemrxiv.org

Acidic Cleavage: Benzyl ethers can also be cleaved by strong acids, such as HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the benzylic carbocation, this cleavage often follows an SN1-type mechanism. libretexts.org This method is less mild than hydrogenolysis and may not be suitable for molecules with other acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can also cleave benzyl ethers. organic-chemistry.org

Detailed Studies of Reaction Mechanisms and Identification of Key Intermediates

While specific, in-depth mechanistic studies for reactions of this compound are not widely published, the mechanisms of its characteristic reactions are well-established in organic chemistry.

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid group, such as esterification or conversion to an acyl chloride, proceed through a tetrahedral intermediate . In this two-step addition-elimination mechanism, the nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., -OH in esterification) is eliminated, and the C=O π-bond is reformed. uomustansiriyah.edu.iqmasterorganicchemistry.com The high energy of this intermediate is influenced by the steric strain imposed by the gem-dimethyl group.

Hydrogenolysis of the Benzyl Ether: The mechanism of catalytic hydrogenolysis involves the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. The C-O bond is cleaved on the catalyst surface, followed by the addition of hydrogen atoms to form the deprotected alcohol and toluene. acsgcipr.org

Acidic Ether Cleavage: The cleavage of the benzyl ether under acidic conditions begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can occur via an SN1 or SN2 mechanism. Given the presence of the benzylic group, which can stabilize a positive charge, an SN1 pathway involving a benzylic carbocation intermediate is highly probable. libretexts.orglibretexts.org The nucleophile (e.g., Br-) then attacks this carbocation to form benzyl bromide.

The identification of these intermediates is typically achieved through kinetic studies, isotopic labeling experiments, and spectroscopic analysis in analogous, more general systems.

Derivatization Strategies and Analogue Development

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical derivatization, allowing for the synthesis of a wide array of functional analogues.

Standard organic synthesis protocols can be employed to convert the carboxylic acid moiety of 2-(benzyloxy)-2-methylpropanoic acid into esters, amides, and anhydrides.

Esters: Esterification is commonly achieved through reactions such as the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. quora.com For more sensitive substrates, milder conditions can be utilized, such as using 2-benzyloxy-1-methylpyridinium triflate as a benzylating reagent, which is effective for creating benzyl (B1604629) esters without affecting other functional groups. organic-chemistry.org The reaction of 2-methylpropanoic acid with an alcohol can lead to the formation of the corresponding ester. quora.com

Amides: Amide bond formation can be accomplished by reacting this compound with a primary or secondary amine. nih.gov This reaction often requires the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com Common coupling agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts, and triazine-based reagents. nih.govluxembourg-bio.com Direct conversion of carboxylic acids to amides can also be achieved by first forming an ammonium (B1175870) salt, which then dehydrates upon heating. libretexts.org

Anhydrides: Symmetric anhydrides of this compound can be synthesized, for example, by reacting the carboxylic acid with a dehydrating agent like acetic anhydride. ontosight.ai Mixed anhydrides can also be prepared by reacting the carboxylic acid with a reactive acid derivative of another carboxylic acid in the presence of a base. google.com Aromatic carboxylic anhydrides have been shown to be versatile reagents in these types of transformations.

Table 1: Examples of Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent/Method | Catalyst/Conditions |

|---|---|---|

| Ester | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat quora.com |

| Amide | Amine (e.g., Benzylamine) | Coupling agent (e.g., DCC, EDC) nih.govluxembourg-bio.com |

| Anhydride | Acetic Anhydride | Heat ontosight.ai |

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically involves the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is crucial to avoid the cleavage of the benzyl ether, although this can be a competing reaction under certain conditions. Other transformations specific to the carboxyl group can also be envisioned, though they are less common for this particular scaffold.

Functionalization and Manipulation of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the α-hydroxyl functionality and its manipulation, primarily through deprotection, is a key synthetic step. The standard method for cleaving a benzyl ether is through palladium-catalyzed hydrogenation. organic-chemistry.org This process yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for deprotection that avoid the use of hydrogen gas include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative cleavage is another possibility. For instance, p-methoxybenzyl ethers can be cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org Tin(IV) chloride has also been shown to selectively cleave benzyl esters over benzyl ethers, which could be a useful strategy in multifunctional molecules. dal.ca

Table 2: Methods for Benzyloxy Group Deprotection

| Method | Reagents | Byproducts |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Toluene |

| Acid Cleavage | Strong Acid (e.g., HBr) | Benzyl bromide |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl) | p-Methoxybenzaldehyde |

Synthesis of Alpha, Alpha-Disubstituted Amino Acid Analogues from this compound Scaffolds

The this compound structure is a valuable scaffold for the synthesis of α,α-disubstituted amino acids, which are important components in medicinal chemistry for creating peptides with modified conformations. nih.govnih.gov The synthesis of these amino acid analogues often involves the stereocontrolled preparation of the amino acid. nih.govresearchgate.net One approach involves the use of chiral auxiliaries to guide the stereochemistry of the final product. The introduction of an α-alkyl substituent can significantly alter the properties of the resulting amino acid. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Hybrid molecules are chemical entities that combine two or more pharmacophores, with the aim of achieving a synergistic or additive biological effect. nih.gov The this compound moiety can be incorporated into such hybrid molecules. The general strategies for creating hybrid molecules include connecting two distinct chemical moieties via a linker, which may or may not be metabolically cleavable, or fusing the pharmacophores directly. nih.gov For example, a hybrid molecule could be synthesized by forming an ester or amide bond between this compound and another biologically active molecule containing a hydroxyl or amino group, respectively. mdpi.com The design of such molecules often involves considering the spatial orientation of the linked fragments to optimize interaction with biological targets. nih.gov

Applications As a Molecular Building Block in Complex Molecule Construction

Role in the Total Synthesis of Natural Products and Structurally Complex Organic Compounds

The utility of chiral building blocks is paramount in the total synthesis of natural products, where precise control of stereochemistry is often a critical determinant of biological activity. While a specific total synthesis of a named natural product directly employing "2-(Benzyloxy)-2-methylpropanoic acid" as the starting material is not extensively documented in readily available literature, the synthesis of structurally analogous compounds, such as (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives, highlights the potential of this class of molecules. mdpi.comnih.gov These syntheses demonstrate the role of such benzyloxy-containing propanoic acids as key intermediates in creating stereochemically defined fragments of larger, more complex molecules. mdpi.comnih.gov

The enantioselective synthesis of these building blocks often involves auxiliary-directed stereoselective alkylation, which allows for the introduction of various substituents with high stereocontrol. mdpi.com The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be deprotected at a later stage in the synthetic sequence to reveal a reactive handle for further elaboration. This strategy is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate natural product scaffolds.

Integration into Multistep Organic Synthesis Sequences

"this compound" is well-suited for integration into multistep organic synthesis sequences due to the orthogonal reactivity of its functional groups. A typical synthetic sequence might involve the activation of the carboxylic acid to form an amide or an ester, followed by transformations of other parts of the molecule.

A hypothetical multistep sequence could commence with the conversion of the carboxylic acid of "this compound" into an activated species, such as an acid chloride or an N-hydroxysuccinimide ester. This activated intermediate can then be reacted with a variety of nucleophiles, including amines or alcohols, to form more complex amides or esters. Subsequently, the benzyl (B1604629) protecting group can be removed via hydrogenolysis to unmask the hydroxyl group, which can then participate in further reactions, such as oxidation to an aldehyde or ketone, or etherification to introduce additional complexity. This stepwise approach allows for the controlled and predictable assembly of complex molecular structures.

Contribution to the Development of Advanced Functional Materials

The unique structural characteristics of "this compound" suggest its potential as a monomer or functionalizing agent in the development of advanced materials.

The carboxylic acid functionality of "this compound" allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The presence of the benzyloxy and methyl groups on the polymer side chain would influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. While specific examples of polymers derived from this exact monomer are not prevalent in the literature, the use of similar functionalized monomers is a common strategy in polymer chemistry to tailor material properties.

Macrocycles and supramolecular assemblies are of significant interest due to their unique host-guest chemistry and potential applications in sensing, catalysis, and drug delivery. "this compound" could serve as a component in the synthesis of macrocyclic structures. For instance, the formation of a macrolactone could be achieved through intramolecular esterification, or it could be incorporated as a segment in a larger macrocyclic framework through intermolecular reactions. The rigid yet tunable nature of such building blocks is advantageous in designing macrocycles with specific cavity sizes and functionalities.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of two ligands connected by a chemical linker. nih.gov The nature of the linker is crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. nih.gov

While there are no specific reports of "this compound" being used as a PROTAC linker, its structure contains elements that are amenable to linker design. The carboxylic acid can be used as a handle to attach to one of the ligands, while the benzyloxy group, after deprotection to a hydroxyl group, could be a point of attachment for the other ligand or for modifying the linker's properties. The methyl group provides a degree of conformational rigidity, which can be beneficial in optimizing the linker's performance.

Utility in the Synthesis of Specific Compound Classes (e.g., PPARα Agonists)

"this compound" is structurally related to a class of drugs known as fibrates, which are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). wikipedia.orgnih.gov Fibrates, such as clofibric acid, are characterized by a phenoxyisobutyric acid core. nih.gov The structural similarity suggests that "this compound" could be a valuable precursor in the synthesis of novel PPARα agonists.

The synthesis of substituted phenylpropanoic acid derivatives as PPARα agonists has been an active area of research. nih.govdrugbank.com Structure-activity relationship studies have shown that modifications to the linker and the distal aromatic ring can significantly impact the potency and selectivity of these compounds. nih.gov The benzyloxy group in "this compound" can be seen as a protected form of a phenolic hydroxyl group, which is a common feature in many PPARα agonists. A synthetic route could involve the coupling of "this compound" with a suitable aromatic partner, followed by debenzylation to yield the final active compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are employed to determine the optimized molecular geometry and electronic structure. researchgate.net For 2-(Benzyloxy)-2-methylpropanoic acid, such calculations would yield information on bond lengths, bond angles, and dihedral angles.

These calculations also provide insights into the distribution of electrons within the molecule through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iosrjournals.org The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. iosrjournals.org For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, Mulliken charge analysis could be performed to understand the charge distribution on individual atoms, which influences the molecule's polarity and intermolecular interactions. semanticscholar.org

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyloxy and carboxylic acid groups in this compound means the molecule can adopt various conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy as a function of bond rotations.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can be used to study how this compound interacts with its environment, such as a solvent or a biological membrane. mdpi.com These simulations can reveal information about the molecule's flexibility, preferred conformations in different environments, and its diffusion and transport properties. nih.gov For example, MD simulations are used to study drug permeability through cellular membranes by calculating the potential of mean force (PMF) for the molecule to cross a lipid bilayer. mdpi.com

Predictive Modeling of Reactivity and Elucidation of Reaction Pathways

Theoretical methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. researchgate.net

This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, theoretical studies can be used to investigate the reaction kinetics of a molecule with radicals, such as the hydroxyl radical, by identifying the most likely reaction pathways, which could include addition or abstraction reactions. nih.gov In the context of propanoic acid derivatives, theoretical studies have been used to investigate deoxygenation reaction pathways, identifying intermediates and final products. researchgate.net

Investigations into Structure-Reactivity and Structure-Function Relationships via Theoretical Methods

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and structural properties, it is possible to establish structure-reactivity relationships (SRRs) and structure-function relationships (SFRs). These studies are crucial in fields like drug design and materials science.

For instance, computational studies can help understand how different substituents on the benzene (B151609) ring might affect the acidity of the carboxylic acid group or the molecule's ability to interact with a biological target. mdpi.com Quantum chemical calculations can be used to correlate calculated properties with experimentally observed activities, providing a rational basis for the design of new molecules with desired properties. While no specific structure-function studies were found for this compound, the general approach is widely applied in chemical research.

Future Research Directions and Unexplored Potential of 2 Benzyloxy 2 Methylpropanoic Acid

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 2-(Benzyloxy)-2-methylpropanoic acid should prioritize the development of synthetic routes that are both environmentally benign and highly efficient in their use of atoms.

Current synthetic approaches to analogous benzyloxy-containing carboxylic acids often rely on traditional methods that may involve harsh reagents or generate significant waste. For instance, the Williamson ether synthesis for installing the benzyl (B1604629) group requires a strong base and produces stoichiometric amounts of salt byproducts. Similarly, the synthesis of the carboxylic acid moiety might involve multi-step sequences that are not atom-economical.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Carboxylation | Utilization of CO2, high atom economy. | Catalyst development, substrate scope, reaction conditions. |

| Green Benzylation | Avoidance of stoichiometric reagents, reduced waste. | Catalyst design, selectivity, efficiency. |

| Bio-based Synthesis | Use of renewable feedstocks, mild conditions. | Metabolic engineering of microorganisms, purification of intermediates. |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The inherent functionalities of this compound—the benzyloxy group, the carboxylic acid, and the quaternary carbon center—suggest a rich and underexplored reactivity profile.

The benzyloxy group is commonly used as a protecting group for alcohols, and its cleavage is a well-studied transformation. Research into novel, selective methods for the debenzylation of this specific substrate, perhaps using innovative catalysts like cobalt complexes, could be valuable. nih.gov The stability of the benzyl ether can be influenced by substituents on the aromatic ring, opening possibilities for fine-tuning its reactivity. Furthermore, the benzylic C-H bonds themselves could be a site for functionalization through modern catalytic methods, such as metallaphotoredox catalysis, to introduce further complexity. mdpi.comrsc.org

The carboxylic acid moiety is a versatile functional group that can participate in a wide array of transformations, including esterification, amidation, and reduction. Its presence allows for the straightforward linkage of the this compound unit to other molecules.

The quaternary carbon center imparts steric hindrance that could influence the reactivity of the adjacent functional groups, potentially leading to unique selectivity in certain reactions. The interplay between the steric and electronic effects of the benzyloxy and methyl groups warrants further investigation.

From a catalytic perspective, derivatives of this compound could be designed as chiral ligands for asymmetric catalysis, with the benzyloxy group providing a handle for further functionalization or coordination to a metal center.

Rational Design and Synthesis of Advanced Derivatives for Emerging Applications

The 2-methylpropanoic acid scaffold is a common feature in various biologically active molecules. By using this compound as a central building block, a diverse library of advanced derivatives can be rationally designed and synthesized for a range of applications, particularly in medicinal chemistry and drug discovery.

The general approach of scaffold-based molecular design, where a core structure is systematically modified, is a powerful strategy for developing new functional molecules. rsc.orgnih.gov The this compound scaffold offers several points for diversification. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate properties like solubility, bioavailability, and target binding. The benzyl group can be substituted on the aromatic ring to introduce different electronic or steric properties, or it can be replaced with other protecting groups to allow for orthogonal deprotection strategies.

For example, derivatives of benzenepropanoic acid have been explored for various biological activities. ontosight.ai Similarly, substituted phenoxy-2-methylpropionic acids have been investigated for their effects on hemoglobin's affinity for oxygen. nih.gov By analogy, derivatives of this compound could be synthesized and screened for a wide range of biological targets. The modular nature of this scaffold would allow for the systematic exploration of structure-activity relationships.

Table 2: Potential Derivatives of this compound and Their Applications

| Derivative Class | Modification | Potential Application |

|---|---|---|

| Amides and Peptides | Coupling of the carboxylic acid with amines or amino acids. | Bioactive peptides, enzyme inhibitors. |

| Esters | Esterification with various alcohols. | Prodrugs, fragrant compounds. |

| Substituted Benzyl Ethers | Introduction of functional groups on the benzyl ring. | Fine-tuning of electronic properties, probes for biological studies. |

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The unique combination of a protected hydroxyl group and a carboxylic acid makes this compound an attractive building block for the synthesis of functional polymers and materials. The carboxylic acid can be used as a monomer for polymerization, while the benzyloxy group can be deprotected post-polymerization to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization, such as cross-linking or the attachment of other molecules.

For instance, polymers containing benzyloxy groups have been synthesized and their properties studied. researchgate.net The incorporation of the this compound moiety into polymers could lead to materials with tailored properties, such as biodegradability, biocompatibility, or specific recognition capabilities. Benzyl-induced crosslinking is a strategy that has been used to enhance the stability of polymer membranes. acs.org

In the realm of chemical biology, this compound can serve as a versatile scaffold for the construction of molecular probes and tools to study biological systems. The carboxylic acid allows for conjugation to biomolecules, while the benzyloxy group can mask a functional group until it is selectively cleaved within a biological environment. The design of such molecular scaffolds is a growing area of research, enabling the creation of multifunctional molecules for targeted cellular imaging and therapy. nih.govmdpi.com The ability to create libraries of derivatives with varying properties is crucial for developing probes with optimal performance in complex biological milieu.

常见问题

Q. What are the common synthetic routes for 2-(Benzyloxy)-2-methylpropanoic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via benzylation of a methylpropanoic acid precursor. A two-step procedure involves: (1) Alkylation of 2-methylpropanoic acid derivatives with benzyl bromide or chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (e.g., sodium hydride). (2) Acidic hydrolysis (using HCl or H₂SO₄) to deprotect intermediates, followed by crystallization in ethanol/water mixtures for purification . Optimization focuses on controlling stoichiometry (1.2–1.5 equivalents of benzylating agent) and temperature (4°C to room temperature) to minimize side reactions like over-alkylation .

Q. How can researchers purify this compound, and what solvents are optimal for crystallization?

- Methodology : Recrystallization is effective using ethanol-water (3:1 v/v) or ethyl acetate/hexane mixtures. The compound’s low solubility in cold water aids in isolating high-purity crystals. Centrifugation or vacuum filtration removes impurities, with yields typically >75% after two recrystallization cycles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include a singlet for the two methyl groups (δ 1.4–1.5 ppm), a benzyloxy quartet (δ 4.5–4.7 ppm), and aromatic protons (δ 7.2–7.4 ppm).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

- XRD : Orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters (a = 9.526 Å, b = 28.608 Å, c = 10.270 Å) confirm structural integrity .

Advanced Research Questions

Q. How can diastereoselective synthesis of derivatives be achieved using this compound?

- Methodology : Diastereoselectivity is attained via chiral catalysts (e.g., L-proline derivatives) or by employing enantiopure benzyloxy precursors. For example, coupling with 3,4-dihydro-2H-benzoxazines under mild basic conditions (pH 7–8) at 0–4°C yields >90% diastereomeric excess . Kinetic resolution during acylation steps further enhances selectivity .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodology : Stability studies show:

- Acidic conditions (pH <3) : Rapid hydrolysis of the benzyl ether group, forming 2-methylpropanoic acid.

- Basic conditions (pH >10) : Degradation via saponification (t₁/₂ = 2–4 hours at 25°C).

- Thermal stability : Decomposition above 150°C, confirmed by TGA-DSC. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended for long-term stability .

Q. How does the compound interact with metal ions in coordination chemistry applications?

- Methodology : The carboxylic acid group chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming 1:1 or 2:1 ligand-metal complexes. Single-crystal XRD reveals octahedral geometry around Ca²⁺ ions, with binding constants (log K) of 3.8–4.2 determined via potentiometric titration .

Safety and Best Practices

Q. What engineering controls and PPE are critical for handling this compound?

- Methodology :

- Ventilation : Use local exhaust hoods to maintain airborne concentrations below OSHA PEL (5 mg/m³).

- PPE : Nitrile gloves, safety goggles, and lab coats. Contaminated clothing must be laundered on-site to prevent secondary exposure .

- Emergency measures : Immediate eye wash (15 minutes with saline) and skin decontamination (soap/water) are required upon contact .

Q. How should researchers mitigate risks during scale-up synthesis?

- Methodology :

- Process containment : Enclose reactors to prevent aerosolization.

- Real-time monitoring : Use inline FT-IR or HPLC to track reaction progress and detect intermediates.

- Waste management : Neutralize acidic byproducts with calcium carbonate before disposal .

Data Contradictions and Resolution

Q. How can conflicting reports about the compound’s acute toxicity be resolved?

- Methodology : Discrepancies arise from varying impurity profiles (e.g., residual benzyl halides). Researchers should: (1) Characterize batches via LC-MS to quantify impurities. (2) Conduct toxicity assays (e.g., zebrafish embryo LC₅₀) using rigorously purified samples. Current data suggest low acute toxicity (LD₅₀ >2000 mg/kg in rodents) when purity exceeds 98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。